8-Heptadecen-2-ol, 2-acetate, (2R,8Z)- is a chemical compound that belongs to the class of alcohols and acetates. It features a long carbon chain with a double bond at the eighth position and an acetate group attached to the second carbon. This compound is primarily recognized for its role in pheromonal communication among certain insect species, particularly midges. The stereochemistry denoted by (2R,8Z) indicates the specific spatial arrangement of atoms around the chiral centers in the molecule, which is crucial for its biological activity and interaction with receptors in target organisms.
These reactions are significant in synthetic organic chemistry and can be utilized to modify the compound for specific applications.
The biological activity of 8-heptadecen-2-ol, 2-acetate is primarily linked to its function as a pheromone. In studies involving midge species such as Dasycypta pyri, this compound has been identified as a major component of their sex pheromone blend. Its presence is crucial for attracting males during mating seasons, indicating that it plays a significant role in reproductive behaviors among these insects .
Additionally, the specific stereochemistry of this compound affects its biological efficacy; variations in stereochemistry can lead to different levels of attraction or repulsion among target species.
The synthesis of 8-heptadecen-2-ol, 2-acetate can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound for research and application purposes.
8-Heptadecen-2-ol, 2-acetate has several notable applications:
Interaction studies involving 8-heptadecen-2-ol, 2-acetate focus on its efficacy as a pheromone. Research has shown that variations in concentration and stereoisomer composition can significantly impact male attraction rates. For instance, field tests indicated that specific isomers of related compounds could enhance or diminish attraction when mixed with 8-heptadecen-2-ol, 2-acetate . These findings underline the importance of precise chemical formulation in developing effective traps for pest management.
Several compounds share structural similarities with 8-heptadecen-2-ol, 2-acetate. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
(Z)-7-Hexadecenyl Acetate | One less carbon than 8-heptadecen-2-ol | Pheromone activity in some insects |
(Z)-11-Hexadecenal | Longer chain with aldehyde functional group | Pheromone component in moths |
(Z)-9-Tetradecenal | Shorter chain with similar double bond | Pheromone activity |
(Z)-10-Hexadecenal | Similar structure but different double bond position | Pheromone component |
These compounds illustrate variations in chain length and functional groups that influence their biological roles and effectiveness as pheromones. The unique configuration of 8-heptadecen-2-ol, 2-acetate makes it particularly effective for its intended use compared to these similar compounds.
The compound’s systematic IUPAC name is (2R,8Z)-8-heptadecen-2-yl acetate, reflecting its carbon chain length, functional groups, and stereochemical features. Its molecular formula is C19H36O2, derived from the parent alcohol 8-heptadecen-2-ol (C17H34O) and the acetyl group (C2H3O2) introduced during esterification.
Table 1: Key Molecular Features
Property | Value |
---|---|
Molecular Formula | C19H36O2 |
Molecular Weight | 296.49 g/mol |
CAS Registry Number | 1199746-71-8 |
Class | Fatty alcohol acetate |
The acetate group is positioned at carbon 2, while the double bond resides at carbon 8 in the Z configuration. This structural arrangement is critical for its physicochemical properties, including hydrophobicity and intermolecular interactions.
The (2R,8Z) designation specifies two stereochemical elements:
Stereochemical Impact on Function:
8-Heptadecen-2-ol, 2-acetate, (2R,8Z)- belongs to a broader family of C17 acetates with varying functional groups and stereochemistry. Key comparisons include:
Table 2: Structural Comparison of C17 Acetate Derivatives
Structural Insights: